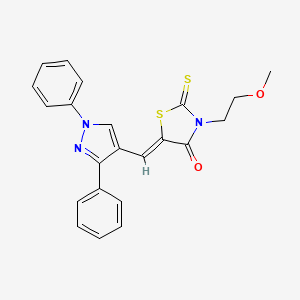

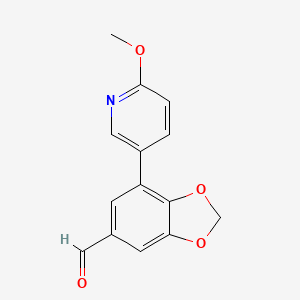

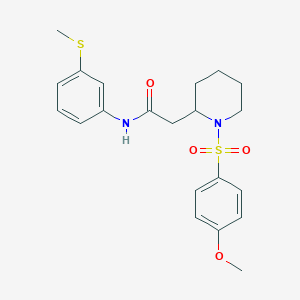

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22ClFN6O2 and its molecular weight is 420.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study focused on the design and synthesis of purine connected piperazine derivatives, including 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, identified novel inhibitors of Mycobacterium tuberculosis. These compounds disrupted MurB, affecting the biosynthesis of peptidoglycan and exhibiting antiproliferative effects against the bacterium. The series showed promising activity, with several analogs displaying greater potency than existing drugs like Ethambutol. This suggests potential for future development of preclinical agents targeting tuberculosis (Konduri et al., 2020).

Cardiovascular Research

Research into cardiovascular activities of related purine-2,6-dione derivatives, although not directly linked to the specific compound , sheds light on the broader potential of this chemical class. Studies have found that certain derivatives exhibit significant antiarrhythmic and hypotensive activities, and also show affinities for alpha-adrenoreceptors. This highlights the chemical class's relevance in exploring new therapeutic options for cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Luminescent Properties and Photo-induced Electron Transfer

Novel piperazine substituted naphthalimide model compounds, while not the exact molecule , demonstrate the potential for compounds with piperazine substituents to be explored in luminescent materials and photo-induced electron transfer applications. Such studies indicate the utility of this structural motif in developing photophysical probes or materials for electronic applications, suggesting avenues for further research into similar compounds (Gan et al., 2003).

Neurodegenerative Disease Research

Compounds structurally related to this compound have been designed as multitarget drugs for neurodegenerative diseases. Such research indicates the potential for compounds within this class to act on multiple targets relevant to the treatment of neurodegenerative conditions, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).

Antiviral Activity

The exploration of the antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, related to purine analogues, reveals the potential of such compounds to inhibit various viruses, including herpes and rhinovirus. This suggests a possible research direction for the investigation of antiviral properties of similar purine derivatives, including the specific compound (Kim et al., 1978).

Properties

IUPAC Name |

8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-9-7-25(8-10-26)11-12-13(20)5-4-6-14(12)21/h4-6H,3,7-11H2,1-2H3,(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAQSGJBCUEOGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)

![6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2704022.png)

![1-(2,5-dimethylphenyl)-4-{[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetyl}piperazine](/img/structure/B2704023.png)

![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)